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Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059 Get Quote

A Comparative Guide to the Physicochemical
and Spectral Properties of 2,6-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced comparison of the physical and spectral

properties of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key organic synthesis

intermediate.[1][2] Data has been aggregated and compared across prominent chemical

databases, including PubChem, the NIST Chemistry WebBook, and supplier catalogs like

Sigma-Aldrich, to ensure a robust and validated dataset for research and development

applications.

Physicochemical Properties
The physical properties of 2,6-Dimethoxytoluene are critical for its handling, storage, and

application in synthetic chemistry. The following table summarizes key physical data points

from various sources.
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Property Value Source(s)

Molecular Formula C₉H₁₂O₂
PubChem, NIST, Sigma-

Aldrich[3][4][5]

Molecular Weight 152.19 g/mol
PubChem, NIST, Sigma-

Aldrich[3][4][5]

Melting Point 39-41 °C
Sigma-Aldrich,

ChemicalBook[6][7]

Boiling Point 222 °C ChemicalBook[6]

Density 1.112 g/cm³ ChemicalBook[6]

Flash Point 97 °C (206.6 °F) - closed cup Sigma-Aldrich[7][8]

Appearance
White or colorless powder to

crystal

ChemicalBook, Sigma-

Aldrich[6][7]

Solubility Insoluble in water ChemicalBook[6]

Spectral Data Comparison
Spectral data is fundamental for the structural elucidation and purity assessment of chemical

compounds. This section provides a comparative summary of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-Dimethoxytoluene.

¹H NMR (Proton NMR) Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment Database

~6.9-7.2 m 1H Ar-H ChemicalBook

~6.5-6.7 m 2H Ar-H ChemicalBook

~3.8 s 6H -OCH₃ ChemicalBook

~2.2 s 3H Ar-CH₃ ChemicalBook
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Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are approximate and may vary

slightly based on experimental conditions.[1]

¹³C NMR Data
Specific peak assignments for ¹³C NMR were not consistently available across the searched

databases. Researchers should refer to spectral images in databases like PubChem for

detailed analysis.[3]

Infrared (IR) Spectroscopy Data
The IR spectrum of 2,6-Dimethoxytoluene exhibits characteristic peaks corresponding to its

functional groups. While full peak tables are extensive, key absorptions are noted in various

databases. The NIST WebBook provides a gas-phase IR spectrum, and PubChem links to

spectra from suppliers.[9][10]

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of 2,6-Dimethoxytoluene shows a molecular ion peak

and characteristic fragmentation patterns.

m/z Relative Intensity Assignment Database(s)

152 High [M]⁺ (Molecular Ion) NIST, PubChem[9][11]

137 Moderate [M-CH₃]⁺ NIST, PubChem[9][11]

121 High
[M-OCH₃]⁺ or [M-CH₃-

O]⁺
NIST, PubChem[9][11]

91 Moderate Tropylium ion [C₇H₇]⁺ Inferred

77 Moderate Phenyl ion [C₆H₅]⁺ NIST[11]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. These should be adapted and optimized for specific instrumentation and

experimental goals.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
A solution of 2,6-Dimethoxytoluene is prepared by dissolving approximately 5-10 mg of the

compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a

standard 5 mm NMR tube.[10] A small amount of tetramethylsilane (TMS) may be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers

can reference the residual solvent peak.[10] The spectrum is acquired on a 400 MHz NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-

added to improve the signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
A small amount of the solid 2,6-Dimethoxytoluene sample is placed directly onto the diamond

crystal of the ATR accessory.[12] Pressure is applied using a built-in clamp to ensure good

contact between the sample and the crystal. A background spectrum of the clean, empty ATR

crystal is recorded first and automatically subtracted from the sample spectrum.[13] The

spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 2,6-Dimethoxytoluene is prepared in a volatile organic solvent such as

dichloromethane or ethyl acetate. A 1 µL aliquot of this solution is injected into the GC-MS

system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm

HP-5MS) and uses helium as the carrier gas.[5] The oven temperature is programmed to start

at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 250 °C) to ensure separation of components. The separated compounds

then enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV.

The mass analyzer scans a mass range of, for example, 40-500 amu.[5]

Logical and Experimental Workflows
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To aid researchers, the following diagrams illustrate the logical workflow for cross-referencing

chemical data and a typical experimental workflow for compound characterization.

Identify Compound
(e.g., 2,6-Dimethoxytoluene)

Query Primary Databases
(PubChem, NIST)

Query Supplier Databases
(Sigma-Aldrich, ChemicalBook)

Extract Physical Properties
(MP, BP, Density)

Extract Spectral Data
(NMR, IR, MS)

Compare and Validate Data

Compile Consolidated Data Sheet

Click to download full resolution via product page

Caption: Workflow for cross-referencing chemical databases.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Obtain Sample of
2,6-Dimethoxytoluene

¹H NMR Spectroscopy ATR-FTIR Spectroscopy GC-MS Analysis

Structural Elucidation Purity Assessment

Final Compound Characterization

Click to download full resolution via product page

Caption: Experimental workflow for compound characterization.

Biological Activity Context
While 2,6-Dimethoxytoluene is primarily utilized as a chemical intermediate, it is noteworthy

that structurally related compounds, such as 2,6-dimethoxy benzoquinone, have been

investigated for biological activities, including antimicrobial and antioxidant properties.[14] This

suggests potential avenues for future research and drug discovery efforts involving derivatives

of 2,6-Dimethoxytoluene. Researchers are encouraged to explore these related fields for

further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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